molecular formula C10H10O3 B162504 2-Methyl-3-phenyloxirane-2-carboxylic acid CAS No. 25547-51-7

2-Methyl-3-phenyloxirane-2-carboxylic acid

Cat. No. B162504
CAS RN: 25547-51-7
M. Wt: 178.18 g/mol
InChI Key: UPEAOFCHTFWNFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Methyl-3-phenyloxirane-2-carboxylic acid is C10H10O3 . The average mass is 178.187 and the monoisotopic mass is 178.06299 . The InChI code is InChI=1S/C10H10O3/c1-10 (9 (11)12)8 (13-10)7-5-3-2-4-6-7/h2-6,8H,1H3, (H,11,12) .


Chemical Reactions Analysis

2-Methyl-3-phenyloxirane-2-carboxylic acid is a carboxylic acid and an epoxide . It can be easily transformed into MDMA or amphetamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-phenyloxirane-2-carboxylic acid include a net charge of 0 . It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor .

Scientific Research Applications

Diastereoselective Friedel-Crafts Cyclization Reactions

A study by Mühlthau and Bach (2005) demonstrated the use of 2-methyl-3-phenyloxirane-2-carboxylic acid in Friedel-Crafts cycloalkylations. These reactions proceeded with almost perfect diastereoselectivity, illustrating the compound's potential in synthesizing complex organic structures (Mühlthau & Bach, 2005).

Selective Ring-Opening on Oxide Catalysts

Research by Molnár, Bucsi, and Bartók (1991) explored the rearrangement of cis- and trans-2-methyl-3-phenyloxiranes on various oxide catalysts. The study revealed selective fission of the benzyl C-0 bond, highlighting the compound's utility in selective ring-opening reactions (Molnár, Bucsi, & Bartók, 1991).

Synthesis of Phenylalkyloxiranecarboxylic Acid Derivatives

Eistetter and Wolf (1982) synthesized a series of 2-(phenylalkyl)oxirane-2-carboxylic acids, including 2-methyl-3-phenyloxirane-2-carboxylic acid, and studied their effects on blood glucose concentration, revealing significant blood glucose lowering activities in fasted rats (Eistetter & Wolf, 1982).

Synthesis of Clausena Alkaloids

Yang et al. (2009) utilized 3-phenyloxirane-2-carboxamides, closely related to 2-methyl-3-phenyloxirane-2-carboxylic acid, in the synthesis of various Clausena alkaloids, demonstrating the compound's role in complex organic syntheses (Yang et al., 2009).

Studies on Nitrile Biotransformations

Wang, Deng, Wang, and Zheng (2005) investigated the biotransformations of various oxiranecarbonitriles, including 3-phenyloxirane-2-carboxamides. This study provides insights into the compound's potential in biocatalysis and chiral molecule synthesis (Wang, Deng, Wang, & Zheng, 2005).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also important to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-methyl-3-phenyloxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEAOFCHTFWNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347933
Record name 2-Methyl-3-phenyl-2-oxiranecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenyloxirane-2-carboxylic acid

CAS RN

25547-51-7
Record name Bmk glycidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025547517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-phenyl-2-oxiranecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMK GLYCIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGJ82N33DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AI Bokanov, IV Persianova… - Chemischer …, 1982 - Wiley Online Library
Number of citations: 1

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